

# Methyl 2-amino-4-fluorobenzoate: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Methyl 2-amino-4-fluorobenzoate

Cat. No.: B1317689

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This technical guide provides a comprehensive overview of **Methyl 2-amino-4-fluorobenzoate**, a key intermediate in pharmaceutical and chemical synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

## Chemical Identification and Properties

**Methyl 2-amino-4-fluorobenzoate** is an aromatic organic compound containing an amino group, a fluorine atom, and a methyl ester functional group. These features make it a versatile building block in medicinal chemistry.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	2475-81-2[1][2][3]
Molecular Formula	C8H8FNO2[1][2]
IUPAC Name	methyl 2-amino-4-fluorobenzoate[2]
InChI Key	UBFRSTYHLYPSND-UHFFFAOYSA-N[2]
SMILES	COC(=O)C1=C(N)C=C(F)C=C1[2]

Table 2: Physicochemical Properties

Property	Value
Molecular Weight	169.15 g/mol [1]
Appearance	Pale brown to pale cream powder, crystals, or crystalline powder[2]
Purity	≥96-97%[1][2]
Proton NMR	Conforms to structure[2]

## Safety and Handling

Proper handling of **Methyl 2-amino-4-fluorobenzoate** is essential in a laboratory setting. The following tables summarize its key safety information.

Table 3: GHS Hazard Classification

Note: GHS classification for the closely related isomer Methyl 4-amino-2-fluorobenzoate is provided for reference, as specific data for the 2-amino-4-fluoro isomer is not detailed in the search results. Researchers should always consult the specific Safety Data Sheet (SDS) for the compound in use.

Hazard Class	Category
Acute Toxicity, Oral	4[4]

Table 4: Hazard and Precautionary Statements

Type	Code	Statement
Hazard	H302	Harmful if swallowed[4]
Precautionary	P264	Wash hands thoroughly after handling[4]
Precautionary	P270	Do not eat, drink or smoke when using this product[4]
Precautionary	P301+P317	IF SWALLOWED: Get medical help[4]
Precautionary	P330	Rinse mouth[4]
Precautionary	P501	Dispose of contents/container to an approved waste disposal plant[4][5]

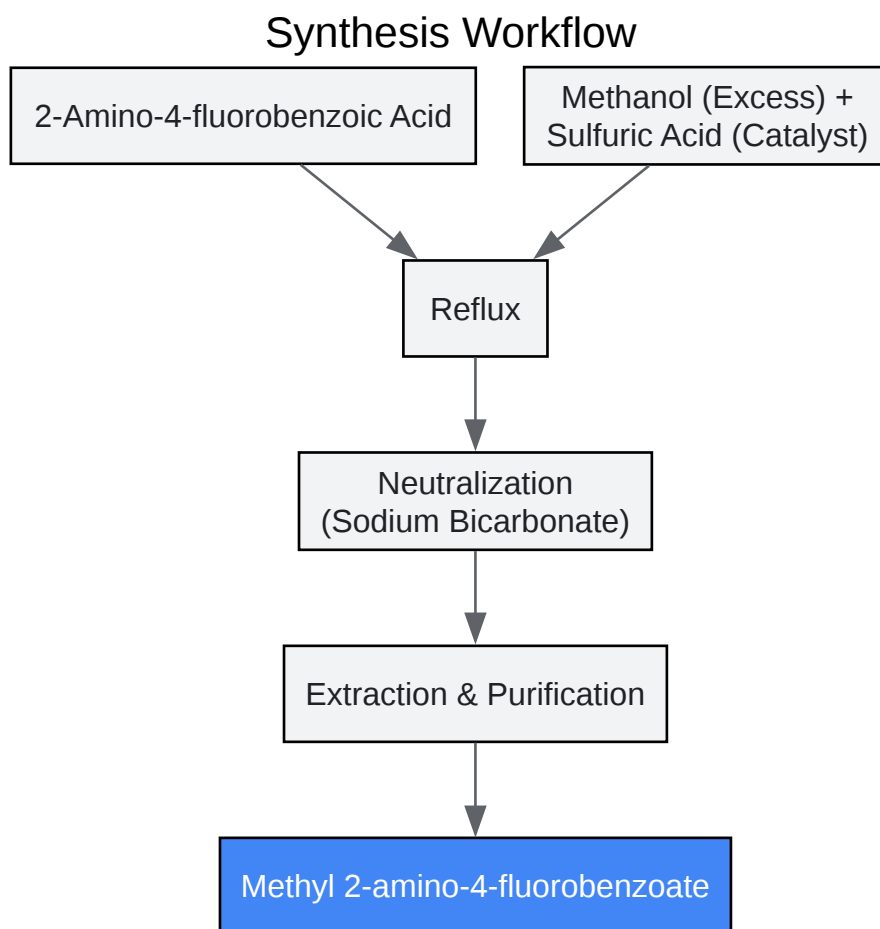
## Synthesis Protocol

**Methyl 2-amino-4-fluorobenzoate** is typically synthesized via the esterification of its corresponding carboxylic acid, 2-amino-4-fluorobenzoic acid. A general experimental protocol based on Fischer esterification is provided below.

### Experimental Protocol: Fischer Esterification

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-fluorobenzoic acid in an excess of methanol.
- **Catalyst Addition:** Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to the solution while stirring.
- **Reflux:** Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
- **Neutralization:** After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst by adding a saturated solution of sodium bicarbonate until effervescence ceases.

- Extraction: The product will precipitate out of the aqueous solution. Extract the product using a suitable organic solvent, such as ethyl acetate.
- Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure **Methyl 2-amino-4-fluorobenzoate**.



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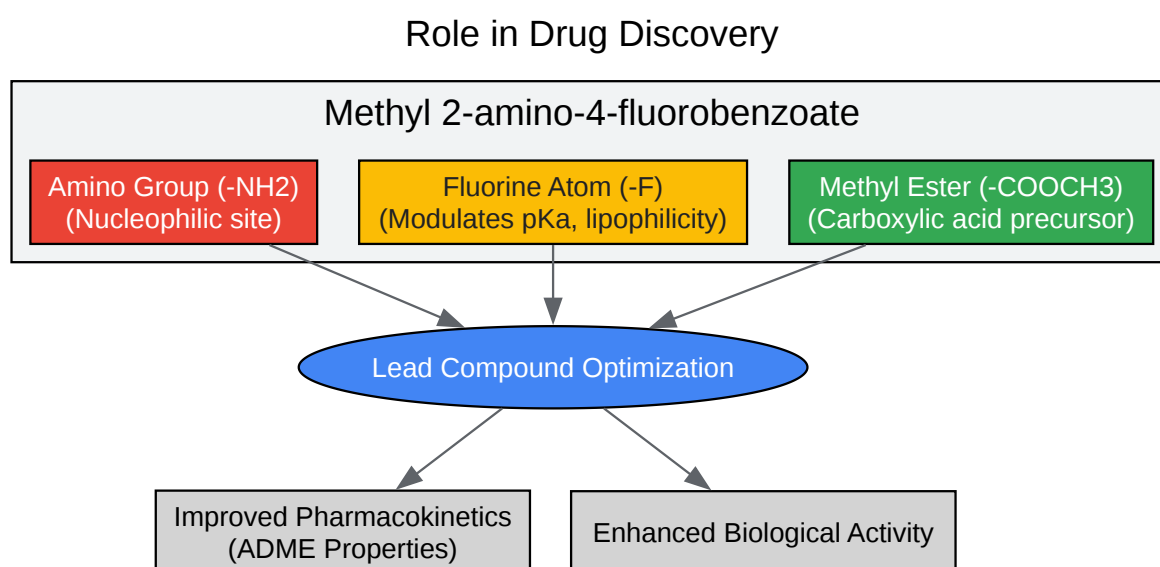
*Synthesis of **Methyl 2-amino-4-fluorobenzoate**.*

## Applications in Drug Discovery and Development

Fluorine-containing amino acids and their derivatives are of significant interest in medicinal chemistry.[6] The introduction of a fluorine atom can profoundly influence a drug candidate's metabolic stability, binding affinity, and pharmacokinetic properties (ADME).[7][8] Similarly, the

strategic placement of a methyl group can modulate physicochemical and pharmacokinetic properties.[9][10]

**Methyl 2-amino-4-fluorobenzoate** serves as a valuable building block for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[8] Its functional groups offer multiple points for chemical modification, making it a key intermediate for developing novel therapeutics in areas such as oncology, and cardiovascular and neurological disorders.[7]



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*Functional groups' role in lead optimization.*

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